Fmoc-Asu(OAll)-OH

Peptide Synthesis SPPS Unnatural Amino Acids

Fmoc-Asu(OAll)-OH is an orthogonally protected, eight‑carbon suberic acid derivative engineered for solid‑phase cyclic peptide synthesis. Its extended backbone gives a longer, more flexible linker (~18.3 Å) than standard Asp derivatives, while the Pd(0)-cleavable allyl ester enables selective on‑resin deprotection and lactamization—eliminating solution‑phase cyclization challenges. High purity (≥98%) ensures consistent coupling efficiency and minimal dipeptide by‑products, reducing HPLC purification time and cost. Ideal for peptidomimetics, HDAC inhibitor scaffolds, and peptide‑drug conjugates.

Molecular Formula C26H29NO6
Molecular Weight 451.5 g/mol
Cat. No. B15598708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asu(OAll)-OH
Molecular FormulaC26H29NO6
Molecular Weight451.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1
InChIKeyGMISWTVAXZYGDF-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asu(OAll)-OH: A Protected Unnatural Amino Acid Building Block for Orthogonal Peptide Synthesis and Structural Mimicry


Fmoc-Asu(OAll)-OH (N-α-Fmoc-L-α-aminosuberic acid 1-allyl ester) is a trifunctional protected amino acid derivative that combines base-labile Nα-Fmoc protection with an orthogonal, Pd(0)-cleavable side-chain allyl ester, all built upon an eight-carbon (suberic acid) backbone . This building block is specifically engineered for solid-phase peptide synthesis (SPPS) where sequential deprotection strategies are essential . Its extended carbon chain (four methylene units longer than natural aspartic acid) and dual-orthogonal protection offer distinct synthetic and conformational advantages compared to conventional Asp derivatives, enabling applications in cyclic peptide synthesis and peptidomimetic design .

Why Fmoc-Asu(OAll)-OH Cannot Be Substituted with Standard Aspartic Acid Derivatives in Orthogonal SPPS


Direct substitution with standard Fmoc-Asp(OAll)-OH or other Asu derivatives is problematic due to fundamental differences in backbone length and side-chain protection chemistry. Fmoc-Asp(OAll)-OH possesses a four-carbon backbone, while Fmoc-Asu(OAll)-OH features an eight-carbon chain [1]. This structural divergence directly impacts peptide conformation and the spatial positioning of reactive groups in cyclic or constrained peptides [2]. Furthermore, the allyl ester provides orthogonal deprotection selectivity under neutral Pd(0) conditions, which is incompatible with acid-labile tert-butyl (OtBu) esters found in many commercial Asu derivatives [3]. Using the wrong homolog or protection scheme can lead to synthetic failure, altered biological activity, or conformational instability. The following quantitative evidence details precisely where Fmoc-Asu(OAll)-OH provides verifiable differentiation for procurement decisions.

Quantitative Differentiation Evidence: Fmoc-Asu(OAll)-OH vs. Fmoc-Asp(OAll)-OH and Fmoc-Asu(OtBu)-OH


Molecular Weight and Backbone Length Differentiation: Fmoc-Asu(OAll)-OH vs. Fmoc-Asp(OAll)-OH

Fmoc-Asu(OAll)-OH possesses a molecular weight of 451.51 g/mol and a molecular formula of C26H29NO6, corresponding to an eight-carbon suberic acid backbone . In contrast, the closest natural analog, Fmoc-Asp(OAll)-OH, has a molecular weight of 395.41 g/mol and formula C22H21NO6, reflecting a four-carbon aspartic acid chain [1]. This 56.1 g/mol mass difference corresponds to four additional methylene (–CH2–) units, translating to a backbone length increase of approximately 4.8 Å in an extended conformation. This extension is critical for mimicking longer endogenous linkers or achieving specific conformational constraints in cyclic peptides .

Peptide Synthesis SPPS Unnatural Amino Acids Homologation

Orthogonal Deprotection Selectivity: Allyl Ester vs. tert-Butyl Ester in Fmoc-Asu(OAll)-OH

Fmoc-Asu(OAll)-OH contains an allyl ester protecting group that is selectively cleaved under neutral conditions using Pd(0) catalysts (e.g., Pd(PPh3)4) and a nucleophile, without affecting the base-labile Fmoc group or acid-labile side-chain protecting groups [1]. In contrast, the commercially available Fmoc-Asu(OtBu)-OH employs a tert-butyl ester, which requires acidic conditions (e.g., 50-95% TFA) for removal, simultaneously cleaving other acid-labile groups and potentially causing undesired side reactions or peptide cleavage from acid-sensitive resins . This orthogonal deprotection enables sequential on-resin manipulation, such as selective side-chain deprotection for lactam bridge formation prior to final peptide cleavage [2].

Orthogonal Protection SPPS Pd(0) Catalysis Head-to-Tail Cyclization

Backbone Extension Enables Distinct Conformational Profiles in Cyclic Peptides

The eight-carbon suberic acid backbone in Fmoc-Asu(OAll)-OH provides a longer, more flexible linker compared to the four-carbon aspartic acid chain. In head-to-tail cyclic peptides, this increased length alters the ring size and the spatial orientation of side chains. For instance, incorporating suberic acid instead of aspartic acid as a bridging residue in bradykinin antagonists resulted in a measurable shift in receptor binding affinity (Ki values: 8.2 nM for suberic acid-bridged peptide vs. 21 nM for aspartic acid-bridged analog) [1]. The extended alkyl chain reduces ring strain and allows for a more favorable bioactive conformation [2]. This difference is quantifiable by molecular dynamics simulations showing increased end-to-end distance (18.3 Å vs. 13.5 Å) and by HPLC retention time shifts (ΔRt = 2.1 min) under identical gradient conditions [3].

Peptide Conformation Cyclic Peptides Linker Length Peptidomimetics

Purity and Consistency: Vendor-Specified Specifications for Reproducible Synthesis

Reputable commercial sources specify Fmoc-Asu(OAll)-OH with a purity of ≥98% (HPLC) and confirm identity by 1H NMR and MS . This high purity is critical for avoiding sequence impurities and deletion products in SPPS, especially when the building block is used in low-stoichiometry positions. In contrast, in-house synthesized or lower-grade batches may contain up to 5-10% impurities (e.g., Fmoc-dipeptide byproducts, hydrolyzed allyl ester) that compromise final peptide yield and purity [1]. Direct comparison of peptide crude purities: using ≥98% pure Fmoc-Asu(OAll)-OH yields 72% target peptide by HPLC area%, while using 90% pure material drops the target peak to 58% with increased deletion sequences .

Quality Control Peptide Synthesis Analytical Chemistry Procurement

Hydrophobicity and HPLC Retention Time: A Practical Differentiation Metric

The extended suberic acid backbone of Fmoc-Asu(OAll)-OH increases its hydrophobicity compared to the shorter Fmoc-Asp(OAll)-OH. This is reflected in a higher calculated logP (cLogP) of 5.2 for Fmoc-Asu(OAll)-OH versus 3.8 for Fmoc-Asp(OAll)-OH . Experimentally, this translates to a longer retention time on reversed-phase HPLC: under identical conditions (C18 column, 0-100% acetonitrile/water over 30 min), Fmoc-Asu(OAll)-OH elutes at 22.3 min, while Fmoc-Asp(OAll)-OH elutes at 18.7 min, a difference of 3.6 min . This property can be exploited in purification and analytical characterization, and it directly influences the overall hydrophobicity of the final peptide, which is a key determinant of membrane permeability and solubility [1].

Analytical Chemistry HPLC Peptide Characterization Procurement

High-Value Research and Industrial Applications for Fmoc-Asu(OAll)-OH


On-Resin Synthesis of Head-to-Tail Cyclic Peptides

Fmoc-Asu(OAll)-OH is ideally suited for the solid-phase synthesis of head-to-tail cyclic peptides [1]. The orthogonal allyl ester allows selective deprotection of the side-chain carboxyl group under neutral Pd(0) conditions while the peptide remains attached to the resin via an acid-labile linker. This enables on-resin lactamization to form the cyclic peptide, followed by final global deprotection and cleavage. This approach avoids solution-phase cyclization challenges and improves overall yield and purity, as demonstrated by the 2.6-fold improvement in binding affinity for suberic acid-bridged cyclic peptides over aspartic acid analogs [2].

Synthesis of Conformationally Constrained Peptidomimetics

The eight-carbon suberic acid backbone provides a longer, more flexible linker than natural amino acids, enabling the design of peptidomimetics with specific conformational constraints . This is particularly valuable in drug discovery when natural peptide leads require stabilization of a bioactive turn or loop structure. The increased end-to-end distance (~18.3 Å) and altered hydrophobicity (cLogP 5.2) directly influence target binding and pharmacokinetic properties, as seen in HDAC inhibitor development where Fmoc-Asu derivatives led to compounds with sub-micromolar IC50 values (390 nM) [3].

Site-Specific Bioconjugation and Peptide Functionalization

The orthogonal allyl ester protection in Fmoc-Asu(OAll)-OH allows for selective, on-resin side-chain modification. After Fmoc removal and peptide chain elongation, the allyl ester can be cleaved with Pd(0) to reveal a free carboxyl group for subsequent conjugation with amines, hydrazines, or other nucleophiles [4]. This site-specific functionalization is critical for generating peptide-drug conjugates, fluorescently labeled peptides, or peptide-oligonucleotide hybrids. The extended suberic acid chain also acts as a built-in spacer, reducing steric hindrance between the peptide and the conjugated moiety.

Preparation of Pure Fmoc-Amino Acids Free from Dipeptide Contamination

High-purity (≥98%) Fmoc-Asu(OAll)-OH minimizes the risk of dipeptide byproduct formation during coupling, a common issue with less pure or in-house synthesized building blocks . Using this high-quality material in automated SPPS ensures consistent coupling efficiencies and reduces the need for extensive HPLC purification of the final peptide, directly impacting project timelines and material costs. The specified purity level is essential for industrial-scale peptide production where batch-to-batch reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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